![molecular formula C17H24N4O2 B7679931 N-(5-morpholin-4-ylpyridin-2-yl)-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B7679931.png)
N-(5-morpholin-4-ylpyridin-2-yl)-6-azaspiro[3.4]octane-6-carboxamide
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Overview
Description
N-(5-morpholin-4-ylpyridin-2-yl)-6-azaspiro[3.4]octane-6-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a spirocyclic compound that is known to interact with various biological pathways, making it an interesting target for further investigation.
Mechanism of Action
The mechanism of action of N-(5-morpholin-4-ylpyridin-2-yl)-6-azaspiro[3.4]octane-6-carboxamide is not fully understood, but it is believed to interact with various biological pathways, including the PI3K/Akt/mTOR pathway and the JAK/STAT pathway. These pathways are involved in cell growth and survival, and their dysregulation has been implicated in various diseases, including cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(5-morpholin-4-ylpyridin-2-yl)-6-azaspiro[3.4]octane-6-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis (programmed cell death) in certain types of cancer cells. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-morpholin-4-ylpyridin-2-yl)-6-azaspiro[3.4]octane-6-carboxamide in lab experiments is its potential use as a tool compound for studying various biological pathways. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on N-(5-morpholin-4-ylpyridin-2-yl)-6-azaspiro[3.4]octane-6-carboxamide. One direction is to further investigate its potential use as a treatment for cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, which could lead to the development of more specific and effective compounds for targeting specific biological pathways. Additionally, further research could be done to optimize the synthesis method for N-(5-morpholin-4-ylpyridin-2-yl)-6-azaspiro[3.4]octane-6-carboxamide, which could lead to more efficient and cost-effective production of the compound.
Synthesis Methods
The synthesis of N-(5-morpholin-4-ylpyridin-2-yl)-6-azaspiro[3.4]octane-6-carboxamide involves a multi-step process that includes the reaction of 2-chloro-5-nitropyridine with morpholine, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with a spirocyclic lactam to form the final product.
Scientific Research Applications
N-(5-morpholin-4-ylpyridin-2-yl)-6-azaspiro[3.4]octane-6-carboxamide has been studied for its potential use in various scientific research applications. It has been shown to have activity against certain types of cancer cells, as well as potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(5-morpholin-4-ylpyridin-2-yl)-6-azaspiro[3.4]octane-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c22-16(21-7-6-17(13-21)4-1-5-17)19-15-3-2-14(12-18-15)20-8-10-23-11-9-20/h2-3,12H,1,4-11,13H2,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVNOYLZLBDYJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCN(C2)C(=O)NC3=NC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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